7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a tosyl group attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core structure, which can then be further functionalized to introduce the tosyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of the tosyl group makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Aromatic Substitution: The pyrimidine ring can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Suzuki Coupling: This compound can also undergo Suzuki coupling reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Potassium t-butoxide: Used in the initial cyclocondensation reaction.
Aryl nitriles: Reactants in the formation of the pyrrolo[2,3-d]pyrimidine core.
Palladium catalysts: Commonly used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling can yield various biaryl compounds, while nucleophilic aromatic substitution can introduce different substituents onto the pyrimidine ring.
Scientific Research Applications
7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: Its structural similarity to purines makes it useful in studying nucleic acid interactions and enzyme inhibition.
Chemical Biology: The compound can be used to probe biological pathways and molecular targets due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another pyrrolo[2,3-d]pyrimidine derivative with applications in medicinal chemistry.
1H-pyrrolo[2,3-b]pyridine: A related compound used as a fibroblast growth factor receptor inhibitor.
Uniqueness
7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to the presence of the tosyl group, which can enhance its reactivity and biological activity. This structural feature distinguishes it from other pyrrolo[2,3-d]pyrimidine derivatives and contributes to its potential as a versatile scaffold in drug discovery.
Properties
IUPAC Name |
7-(4-methylphenyl)sulfonyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9-2-4-10(5-3-9)20(18,19)16-7-6-11-12(16)14-8-15-13(11)17/h2-8H,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLRJQMOYGGOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.